molecular formula C7H9BrClN B1290658 4-Bromo-3-methylaniline hydrochloride CAS No. 202925-03-9

4-Bromo-3-methylaniline hydrochloride

Cat. No.: B1290658
CAS No.: 202925-03-9
M. Wt: 222.51 g/mol
InChI Key: QNZVHQKKIGXCLI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H8BrN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

4-Bromo-3-methylaniline hydrochloride is a chemical compound that is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the enzymes and proteins involved in the synthesis of other organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, the bromine atom in the compound is replaced by another group, resulting in the formation of a new compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the oxidative addition step, where it reacts with a palladium catalyst to form a new complex . This complex then undergoes transmetalation and reductive elimination to form the final product .

Pharmacokinetics

Like all chemicals, these properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of this compound is the formation of a new organic compound through the Suzuki-Miyaura cross-coupling reaction . This reaction is highly valuable in organic chemistry for the synthesis of biaryls, which are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these, along with the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and methyl substitutions influence its reactivity and binding affinity with biomolecules, making it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect the expression levels of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, while the methyl group can engage in hydrophobic interactions . These interactions can lead to conformational changes in the target biomolecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways underscores its potential as a tool for studying metabolic regulation and enzyme kinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and functional activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, the compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Its subcellular localization is crucial for understanding its precise mechanisms of action and effects on cellular physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylaniline hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common reagents used include bromine for bromination and reducing agents like iron or tin chloride for the reduction step .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Bromo-3-methylaniline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the methyl group.

    3-Bromoaniline: Bromine atom is at the meta position instead of para.

    4-Chloro-3-methylaniline: Chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-methylaniline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which influence its reactivity and applications. The combination of these substituents makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

4-bromo-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVHQKKIGXCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639955
Record name 4-Bromo-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-03-9
Record name 4-Bromo-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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